molecular formula C24H20N2O3 B2367116 N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1209716-34-6

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2367116
CAS No.: 1209716-34-6
M. Wt: 384.435
InChI Key: AGMIDHFXAYSBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and chemical biology. It features a 9H-xanthene core, a structure known for its rigid, planar geometry and potential use in developing biologically active molecules. The xanthene scaffold has been identified in studies exploring positive allosteric modulators for metabolic glutamate receptors (mGlu1) and is a subject of interest in the design of nonlinear optical (NLO) materials due to its extensive π-conjugation system . The indoline-6-yl moiety, substituted with an acetyl group, is a common pharmacophore found in compounds targeting kinase enzymes, such as EGFR and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis . This molecular architecture suggests potential research value in areas like kinase inhibition and cellular signaling pathway analysis. The compound's mechanism of action is anticipated to involve interaction with specific protein binding sites through its planar xanthene group and hydrogen bonding capabilities of the carboxamide linker. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, or as a pharmacological tool for in vitro assay development and target validation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15(27)26-13-12-16-10-11-17(14-20(16)26)25-24(28)23-18-6-2-4-8-21(18)29-22-9-5-3-7-19(22)23/h2-11,14,23H,12-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMIDHFXAYSBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Acetylindolin-6-Amine

Acetylation of Indoline

Indoline is acetylated using acetic anhydride in the presence of pyridine as a catalyst.
Reaction Conditions :

  • Reagents : Indoline, acetic anhydride, pyridine
  • Solvent : Anhydrous dichloromethane
  • Temperature : 0–25°C, 2–4 hours
  • Yield : 85–92%

Mechanism :
$$
\text{Indoline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{1-Acetylindoline} + \text{CH}_3\text{COOH}
$$

Nitration and Reduction to Introduce the 6-Amino Group

1-Acetylindoline undergoes nitration followed by reduction to yield 1-acetylindolin-6-amine.

Nitration:
  • Reagents : Fuming HNO₃, H₂SO₄ (1:3 v/v)
  • Temperature : 0°C, 1 hour
  • Product : 1-Acetyl-6-nitroindoline
  • Yield : 70–75%
Reduction:
  • Reagents : H₂/Pd-C (10% w/w) or Fe/HCl
  • Solvent : Ethanol or THF
  • Temperature : 25°C, 4–6 hours
  • Yield : 80–85%

Mechanism :
$$
\text{1-Acetyl-6-nitroindoline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-Acetylindolin-6-amine}
$$

Synthesis of 9H-Xanthene-9-Carboxylic Acid Chloride

Friedel-Crafts Alkylation for Xanthene Core Formation

Xanthene is synthesized via Friedel-Crafts alkylation of resorcinol with methyl acrylate.
Reaction Conditions :

  • Reagents : Resorcinol, methyl acrylate, AlCl₃
  • Solvent : Nitromethane
  • Temperature : 80°C, 6 hours
  • Yield : 65–70%

Mechanism :
$$
\text{Resorcinol} + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{AlCl}_3} \text{Xanthene-9-Carboxylic Acid Methyl Ester}
$$

Hydrolysis and Chlorination

The methyl ester is hydrolyzed to the carboxylic acid, followed by chlorination.

Hydrolysis:
  • Reagents : NaOH (2M), ethanol/water (1:1)
  • Temperature : Reflux (80°C), 2 hours
  • Yield : 90–95%
Chlorination:
  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF
  • Solvent : Anhydrous toluene
  • Temperature : 70°C, 3 hours
  • Yield : 85–90%

Mechanism :
$$
\text{Xanthene-9-Carboxylic Acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{Xanthene-9-Carboxylic Acid Chloride} + \text{SO}2 + \text{HCl}
$$

Coupling of 1-Acetylindolin-6-Amine and Xanthene-9-Carboxylic Acid Chloride

Amide Bond Formation

The final step involves coupling the amine and acid chloride under Schotten-Baumann conditions.

Reaction Conditions :

  • Reagents : 1-Acetylindolin-6-amine, xanthene-9-carboxylic acid chloride, triethylamine
  • Solvent : Dichloromethane or THF
  • Temperature : 0–25°C, 4–6 hours
  • Yield : 75–80%

Mechanism :
$$
\text{1-Acetylindolin-6-amine} + \text{Xanthene-9-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(1-Acetylindolin-6-yl)-9H-Xanthene-9-Carboxamide} + \text{HCl}
$$

Alternative Methods Using Coupling Agents

For higher yields, carbodiimide-based reagents are employed:

  • Reagents : N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
  • Solvent : DMF or acetonitrile
  • Temperature : 25°C, 12 hours
  • Yield : 85–90%

Optimization and Challenges

Key Parameters

Parameter Optimal Value Impact on Yield
Reaction Temperature 0–25°C (Coupling Step) Prevents decomposition
Solvent Purity Anhydrous dichloromethane Avoids hydrolysis
Stoichiometry 1:1.2 (Amine:Acid Chloride) Ensures completion

Common Side Reactions

  • Over-Acetylation : Controlled by limiting acetic anhydride stoichiometry.
  • Hydrolysis of Acid Chloride : Mitigated by anhydrous conditions.
  • Ring-Opening of Xanthene : Avoided by using mild bases (e.g., Et₃N instead of NaOH).

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indolinyl or xanthene moieties are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogs of 9H-xanthene-9-carboxamide include:

N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (C21H24N2O2, MW 336.43)

N-[4-(Benzyloxy)phenyl]-9H-xanthene-9-carboxamide (C27H21NO3, MW 407.47)

N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide (C24H22N2O4S, MW 434.51)

N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide (C17H17NO3, MW 283.32)

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula MW logP logD Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide C21H24N2O2 336 3.02 3.02 34.7 1 4
N-[4-(Benzyloxy)phenyl]-9H-xanthene-9-carboxamide C27H21NO3 407 5.55 -1.75 37.4 1 4
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide C17H17NO3 283 1.8 N/A 47.6 1 3
Key Observations:
  • Polarity : The methoxyethyl substituent increases polar surface area (47.6 Ų vs. 34.7 Ų for the piperidinyl analog), which may improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological properties, including anticancer and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Xanthene core : A tricyclic structure known for its diverse biological activities.
  • Indole derivative : The acetylindole moiety contributes to its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines and enzymes, such as COX-2.
Antioxidant Scavenges free radicals and reduces oxidative stress in cellular models.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has shown potent inhibitory effects on hepatocellular carcinoma (Hep G2) cells with an IC50 value indicating effective cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially mediated through the modulation of key signaling pathways such as MAPK and PI3K/Akt.

Case Study: Hepatocellular Carcinoma

A detailed examination of its effects on Hep G2 cells revealed:

  • IC50 Value : 161.3 ± 41 nM, indicating strong cytotoxicity.
  • Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it inhibits the expression of cyclooxygenase-2 (COX-2) and reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Mechanistic Insights

The compound's anti-inflammatory effects are attributed to:

  • Inhibition of COX Enzymes : Selectively inhibits COX-2 with an IC50 value of 4.37 ± 0.78 nM.
  • Reduction of Cytokine Production : Decreases IL-6 and TNF-alpha levels in stimulated macrophages.

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress. It effectively scavenges reactive oxygen species (ROS) and enhances cellular antioxidant defenses.

Experimental Findings

In vitro studies have demonstrated that the compound significantly reduces oxidative stress markers in cellular models subjected to oxidative damage, suggesting its potential utility in preventing oxidative stress-related diseases.

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